molecular formula C8H7N5O4 B154665 N-[5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-yl]acetamide CAS No. 1704-66-1

N-[5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-yl]acetamide

Cat. No.: B154665
CAS No.: 1704-66-1
M. Wt: 237.17 g/mol
InChI Key: POTIEOZESUKHDP-UHFFFAOYSA-N
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Description

N-[5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-yl]acetamide is a complex organic compound known for its unique chemical structure and properties This compound contains a nitrofuran moiety, which is often associated with antimicrobial activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-yl]acetamide typically involves multiple steps. One common method starts with the nitration of furan to produce 5-nitrofuran. This intermediate is then reacted with hydrazine to form 5-nitro-2-furylhydrazine. The next step involves the cyclization of this intermediate with acetic anhydride to form the triazole ring, resulting in the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form different derivatives.

    Reduction: The nitro group can be reduced to an amine, altering the compound’s properties.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction typically yields amines .

Scientific Research Applications

N-[5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-yl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-yl]acetamide involves its interaction with microbial enzymes and DNA. The nitrofuran moiety is known to generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress and damage to microbial cells. The triazole ring can further enhance this activity by stabilizing the compound and facilitating its interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(5-NITRO-2-FURYL)-1,2,4-OXADIAZOL-5-YL)-ACETAMIDE
  • N-(3-(5-NITRO-2-FURYL)-1,2,4-THIADIAZOL-5-YL)-ACETAMIDE
  • N-(3-(5-NITRO-2-FURYL)-1,2,4-TRIAZOL-5-YL)-ACETAMIDE

Uniqueness

N-[5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-yl]acetamide is unique due to the combination of the nitrofuran and triazole moieties. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

CAS No.

1704-66-1

Molecular Formula

C8H7N5O4

Molecular Weight

237.17 g/mol

IUPAC Name

N-[5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-yl]acetamide

InChI

InChI=1S/C8H7N5O4/c1-4(14)9-8-10-7(11-12-8)5-2-3-6(17-5)13(15)16/h2-3H,1H3,(H2,9,10,11,12,14)

InChI Key

POTIEOZESUKHDP-UHFFFAOYSA-N

SMILES

CC(=O)NC1=NNC(=N1)C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

CC(=O)NC1=NNC(=N1)C2=CC=C(O2)[N+](=O)[O-]

1704-66-1

Synonyms

N-[5-(5-Nitro-2-furanyl)-1H-1,2,4-triazol-3-yl]acetamide

Origin of Product

United States

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